molecular formula C8H12N2O B071773 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI) CAS No. 168912-29-6

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)

Cat. No. B071773
M. Wt: 152.19 g/mol
InChI Key: NIRDHUZRLXGYPG-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of enzymes that play a crucial role in the growth and proliferation of cancer cells.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI).

Mechanism Of Action

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI))-rel-(9CI) exerts its anti-cancer activity by inhibiting the activity of enzymes such as DNA topoisomerase I and II, which play a crucial role in the growth and proliferation of cancer cells. In addition, it also induces cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI))-rel-(9CI) has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant properties, which can help protect against oxidative stress and inflammation. In addition, it has also been found to possess anti-tumor and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI))-rel-(9CI) in lab experiments is its potent inhibitory activity against cancer cell lines. This makes it an ideal candidate for the development of novel anti-cancer drugs. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI))-rel-(9CI). One of the main areas of focus is the development of novel anti-cancer drugs based on this compound. In addition, there is also a need for further research to elucidate the precise mechanism of action of this compound and its potential applications in other areas of medicine such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI))-rel-(9CI) can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and hydrazine hydrate in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition, it has also been found to possess anti-inflammatory and anti-oxidant properties.

properties

CAS RN

168912-29-6

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carbohydrazide

InChI

InChI=1S/C8H12N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H,10,11)/t5-,6+,7-/m1/s1

InChI Key

NIRDHUZRLXGYPG-DSYKOEDSSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)C(=O)NN

SMILES

C1C2CC(C1C=C2)C(=O)NN

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NN

synonyms

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel- (9CI)

Origin of Product

United States

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